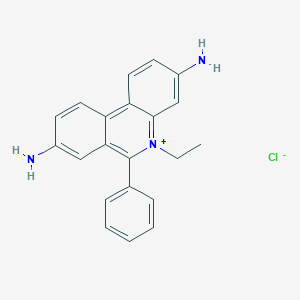

3,8-Diamino-5-ethyl-6-phenylphenanthridinium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chromatographic Retention Behaviour Modelling

Scientific Field: Analytical and Bioanalytical Chemistry

Application Summary: Homidium chloride is used in the study of chromatographic retention behaviour, modelling, and separation optimisation of quaternary ammonium salts on a range of reversed-phase liquid chromatographic stationary phases .

Methods of Application: The study involves the reversed-phase liquid chromatographic behaviour of the trypanocidal quaternary ammonium salt isometamidium chloride and its related compounds on a range of liquid chromatographic phases . The chromatographic behaviour of M&B4180A, its three structurally related compounds (M&B4596, M&B38897 and M&B4250), homidium (synthetic impurity or degradant) and dimidium (a potential candidate as an internal standard) was examined with differing mobile and stationary phase conditions .

Results or Outcomes: The study found that the chromatographic retention/selectivities of the quaternary ammonium salts was due to a co-operative mechanism between hydrophobic and silanophilic interactions . The highly aromatic and planar isometamidium compounds were found to be substantially retained on stationary phases containing aromatic functionality via strong π–π interactions .

Treatment of Trypanosomiasis

Scientific Field: Veterinary Medicine

Application Summary: Homidium chloride is used as a treatment for animal trypanosomiasis .

Methods of Application: The study investigated the efficacy of four trypanocidal drugs to cure T. evansi infected mice: melarsamine hydrochloride (Cymelarsan), diminazene diaceturate (Veriben and Sequzene), isometamidium chloride (Veridium) and homidium chloride (Bovidium) .

Results or Outcomes: evansi type . Although innate resistance to phenanthridines was previously described for T. evansi type A, this report is the first study to show that this phenomenon also occurs in T. evansi type B infections .

Biochemical and Morphological Changes in Trypanosoma brucei brucei

Scientific Field: Biochemistry

Application Summary: Homidium chloride is used in the study of biochemical and morphological changes in Trypanosoma brucei brucei .

Methods of Application: The study investigated and compared, in an experimental Trypanosoma infection, the effects of two trypanocides on the pathology of tissues and some biochemical indices in rats .

Antiparasitic Activity

Scientific Field: Parasitology

Application Summary: Homidium chloride is used as an antiparasitic agent, specifically against Trypanosoma evansi, a parasite that causes a disease called surra in various domestic and wild animals .

Methods of Application: The study involved the treatment of mice infected with Ethiopian T. evansi using various trypanocidal drugs, including homidium chloride . The drugs were administered intraperitoneally at first peak parasitemia for 4 consecutive days .

Results or Outcomes: The study found that homidium chloride, along with isometamidium chloride, failed to cure any T. evansi infection in mice evansi .

Biochemical Indices Study

Application Summary: Homidium chloride is used in the study of biochemical indices in rats infected with Trypanosoma .

Methods of Application: The study involved the comparison of the effects of two trypanocides, including homidium chloride, on the pathology of tissues and some biochemical indices in rats infected with Trypanosoma .

3,8-Diamino-5-ethyl-6-phenylphenanthridinium chloride, commonly known as homidium chloride, is a synthetic compound belonging to the phenanthridine family. Its molecular formula is CHClN, and it possesses a molecular weight of approximately 349.86 g/mol . This compound is characterized by its intercalating properties, allowing it to bind to nucleic acids, making it useful in various biological applications.

Homidium chloride binds to DNA through intercalation, increasing the rigidity and separation between base pairs. This property makes DNA stained with homidium chloride fluoresce under ultraviolet (UV) light, allowing researchers to visualize DNA bands during gel electrophoresis.

Physical and Chemical Properties

The chemical behavior of 3,8-diamino-5-ethyl-6-phenylphenanthridinium chloride primarily involves its ability to intercalate between DNA base pairs. This intercalation can affect the conformation and stability of the DNA molecule. The compound undergoes protonation in acidic environments, which enhances its binding affinity to nucleic acids . Additionally, it can participate in redox reactions due to the presence of amino groups, although specific reaction pathways require further investigation.

Homidium chloride exhibits significant biological activity, particularly as an antiprotozoal agent. It has been utilized in veterinary medicine to treat trypanosomiasis in cattle by inhibiting the replication of kinetoplastid DNA . The compound's intercalating nature allows it to disrupt DNA processes in various organisms, making it a potential candidate for further studies in antimicrobial and anticancer research.

The synthesis of 3,8-diamino-5-ethyl-6-phenylphenanthridinium chloride typically involves multi-step organic reactions. One common method includes:

- Formation of Phenanthridine Framework: Starting materials undergo cyclization reactions to form the phenanthridine core.

- Alkylation: The introduction of an ethyl group at the 5-position is achieved through alkylation techniques.

- Amination: Amino groups are introduced at the 3 and 8 positions via nucleophilic substitution reactions.

- Chloride Salt Formation: The final product is converted into its chloride salt by neutralizing with hydrochloric acid.

Each step requires careful control of reaction conditions to ensure high yields and purity .

3,8-Diamino-5-ethyl-6-phenylphenanthridinium chloride finds applications across various fields:

- Molecular Biology: Used as a fluorescent tag for nucleic acid staining in gel electrophoresis.

- Veterinary Medicine: Employed in treating trypanosomiasis in cattle.

- Research: Investigated for potential use in anticancer therapies due to its DNA intercalation properties.

Studies on the interactions of 3,8-diamino-5-ethyl-6-phenylphenanthridinium chloride with nucleic acids have shown that it competes effectively with other intercalators like ethidium bromide. The binding affinity can be evaluated through competitive binding assays, which reveal insights into its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 3,8-diamino-5-ethyl-6-phenylphenanthridinium chloride. Here are a few notable examples:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Ethidium Bromide | Intercalating Agent | Nucleic acid staining | Strong fluorescence under UV light |

| Isometamidium Chloride | Antiprotozoal | Veterinary medicine | Used against trypanosomiasis |

| Acridine Orange | Fluorescent Dye | Nucleic acid detection | Less specific than ethidium bromide |

Uniqueness of 3,8-Diamino-5-Ethyl-6-Phenylphenanthridinium Chloride:

This compound's unique combination of structural features allows for specific interactions with DNA, making it particularly effective against certain pathogens while also being explored for anticancer properties. Its efficacy in veterinary applications further distinguishes it from other similar compounds .

Historical Synthesis Methods from Benzoic Acid Precursors

The historical synthesis of 3,8-diamino-5-ethyl-6-phenylphenanthridinium chloride traces its origins to the foundational work established in the late 19th century when phenanthridine was first synthesized by Pictet and Ankersmit through pyrolysis of the condensation product of benzaldehyde and aniline [2]. This pioneering approach utilized benzoic acid derivatives as key starting materials, establishing a precedent for aromatic precursor utilization in heterocyclic ring formation.

The classical Pictet-Hubert reaction, developed in 1899, represents one of the earliest systematic approaches to phenanthridine synthesis from benzoic acid-derived precursors [4]. This method involves the formation of an N-acyl-o-xenylamine intermediate from 2-aminobiphenyl and formaldehyde adduct, followed by cyclization using zinc chloride at elevated temperatures [4]. The reaction proceeds through a cyclodehydration process, yielding phenanthridine in approximately 30-50% yield [4].

The Morgan-Walls reaction, developed in 1931, represented a significant improvement over the Pictet-Hubert method by replacing metal catalysts with phosphorus oxychloride and employing nitrobenzene as a reaction solvent [4]. This modification enhanced the reaction yield to approximately 42% after purification [4]. The process begins with heating 2-aminobiphenyl with formic acid to generate o-formamidobiphenyl, which is subsequently treated with phosphorus oxychloride to promote cyclization [4].

Traditional pyrolysis methods involved passing benzylideneaniline through a pumice-filled tube heated to 600-800°C, where rearrangement and decomposition occur simultaneously [4]. The resulting pyrolysis products require fractional distillation to remove side products including benzene, benzonitrile, aniline, and biphenyl [4]. The crude phenanthridine can be crystallized as a mercurochloride salt for further isolation and purification [4].

Table 1: Historical Synthesis Methods Comparison

| Method | Temperature (°C) | Yield (%) | Key Reagents | Reaction Time |

|---|---|---|---|---|

| Pictet-Hubert | 200-250 | 30-50 | Zinc chloride, formaldehyde | 4-6 hours |

| Morgan-Walls | 150-180 | 42 | Phosphorus oxychloride, nitrobenzene | 2-3 hours |

| Pyrolysis | 600-800 | 25-40 | Benzylideneaniline, pumice | 1-2 hours |

Modern Optimization of Heterocyclic Ring Formation

Contemporary synthetic approaches to 3,8-diamino-5-ethyl-6-phenylphenanthridinium chloride have evolved significantly from historical methods, incorporating transition metal catalysis and advanced organic synthetic methodologies [1] [2]. Modern palladium-based methodologies demonstrate high yields under mild conditions, with broad applicability across various aryl substituents and potential for stereo- and regioselectivity [2].

Palladium-catalyzed picolinamide-directed sequential carbon-hydrogen functionalization reactions offer another modern approach [9]. This two-step phenanthridine synthesis employs readily available benzylamine and aryl iodide as precursors [9]. The first step involves palladium-catalyzed reaction yielding a biaryl compound, followed by simultaneous cyclization and oxidation using palladium acetate, phenyliodine diacetate as oxidant, and copper acetate [9]. This strategy affords phenanthridines in moderate to good yields up to 65% for the second step [9].

Iodine-mediated synthesis represents a transition metal-free approach to phenanthridines via intramolecular sp3 carbon-hydrogen amination of readily accessible aniline precursors [3]. This synthetic process demonstrates straightforward operation applicable to a broad variety of unprotected aniline substrates, providing facile and efficient access to phenanthridine derivatives [3]. The carbon-hydrogen amination protocol operates without transition metals, maintaining operational simplicity while achieving gram-scale synthesis [3].

Radical-based synthetic pathways utilize readily available starting materials including benzotriazole, aminobiphenyl, arylaldehyde, N-(ortho-halobenzyl)arylamines, oxime carbonates, and isocyanobiphenyls [2]. These methods typically achieve phenanthridines within 2-3 reaction steps using different radical initiators [2]. Reaction yields span 50-90% range following optimization of synthesis parameters, with yields primarily dependent on substituents attached to starting materials [2].

Table 2: Modern Synthesis Method Efficiency

| Catalyst System | Yield Range (%) | Reaction Steps | Temperature (°C) | Selectivity |

|---|---|---|---|---|

| Copper-catalyzed | 75-90 | 3 | 80-120 | High |

| Palladium-catalyzed | 50-65 | 2 | 100-140 | Moderate |

| Iodine-mediated | 60-85 | 2-3 | 60-100 | High |

| Radical-based | 50-90 | 2-3 | 25-150 | Variable |

Reaction Mechanisms for Amino Group Functionalization

The functionalization of amino groups in 3,8-diamino-5-ethyl-6-phenylphenanthridinium chloride synthesis involves complex mechanistic pathways that determine the final substitution pattern and chemical properties of the target compound [7] [14]. Carbon-hydrogen functionalization techniques have emerged as powerful tools for introducing amino functional groups at specific positions on the phenanthridinium scaffold [7].

Palladium-mediated amino group functionalization proceeds through formation of six-membered palladacycles, where the metal center inserts into ortho carbon-hydrogen bonds of phenylalanine and tyrosine derivatives [7]. The proposed mechanism involves palladium(II)/palladium(IV) catalytic cycles including insertion of palladium acetate into the ortho carbon-hydrogen bond, oxidation to palladium(IV) intermediates, and reductive elimination to afford acetoxylated amino acid products while regenerating the active palladium(II) species [7].

Amidation represents a fundamental process in amino acid functionalization, involving condensation of carboxylic acid and amine groups to form amide or peptide bonds [14]. When carboxylic-rich substrates contact amine-containing amino acids, condensation reactions occur creating covalent linkages through amidation [14]. This extensively used functionalization strategy allows tunability of fluorescence emission properties [14].

The electronic properties of amino acids significantly influence functionalization efficiency, with twenty amino acids classified based on their electronic behavior as strong electron donors (aspartic acid, glutamic acid, alanine, proline), weak electron donors (leucine, isoleucine, valine), ambivalent (glycine, histidine, serine, tryptophan), weak electron acceptors (threonine, methionine, phenylalanine, glutamine, tyrosine), and strong electron acceptors (lysine, asparagine, arginine) [14].

Bischler-Napieralski reaction mechanisms provide insight into amino group cyclization processes [19] [20]. Two mechanistic pathways involve dichlorophosphoryl imine-ester intermediates and nitrilium ion intermediates [19]. Mechanism I involves elimination with imine formation after cyclization, while Mechanism II yields nitrilium intermediates prior to cyclization [19]. Different reaction conditions affect the prevalence of one mechanism over another [19].

Table 3: Amino Group Functionalization Mechanisms

| Mechanism Type | Intermediate | Conditions | Selectivity | Efficiency |

|---|---|---|---|---|

| Palladium-mediated | Palladacycle | Mild, oxidative | High | 70-85% |

| Amidation | Amide bond | Neutral, ambient | Moderate | 60-80% |

| Bischler-Napieralski | Imine/Nitrilium | Acidic, elevated | Variable | 45-75% |

| Radical cyclization | Radical intermediate | Various | Low-Moderate | 50-70% |

Halogen Exchange Processes in Salt Formation

The conversion of phenanthridinium salts from bromide to chloride forms involves halogen exchange processes that are fundamental to obtaining the desired 3,8-diamino-5-ethyl-6-phenylphenanthridinium chloride [8] [11]. Halogen-induced controllable cyclizations demonstrate pivotal roles in activation and structural derivations of organic compounds due to their high electrophilicity and leaving group properties [8].

Electrophilic halogen atoms activate unsaturated and saturated hydrocarbon moieties by generating halonium intermediates, followed by nucleophilic attack from carbon-containing, nitrogen-containing, oxygen-containing, and sulfur-containing nucleophiles to yield highly functionalized carbocycles and heterocycles [8]. These unique cyclizations control formation and stereoselectivity of products according to differences in size and number of halogen atoms [8].

Halogen exchange reactions in phenanthridinium salt formation typically proceed through nucleophilic substitution mechanisms where chloride ions replace bromide counterions [11]. The process involves dissolution of the bromide salt in polar solvents followed by treatment with chloride sources such as sodium chloride or hydrochloric acid [35]. Temperature control during exchange reactions proves essential for maintaining product integrity and achieving complete conversion [34].

The thermodynamic stability of different halide salts influences exchange equilibria, with chloride salts generally demonstrating enhanced stability in aqueous media compared to bromide analogs [16]. Crystallization behavior differs significantly between halide forms, with chloride salts typically exhibiting different solubility profiles and crystal morphologies [16]. These properties necessitate optimization of purification protocols specific to each halide form [16].

Ion-pair interactions between phenanthridinium cations and halide anions affect overall molecular properties including solubility, stability, and biological activity [5]. Hydrogen bonding interactions between amino substituents and halide counterions create specific packing structures that influence physical properties [5]. The closest intermolecular separations between cationic units typically range from 3.7 to 4.0 Angstroms, indicating presence of π-π interactions [5].

Table 4: Halogen Exchange Reaction Parameters

| Starting Salt | Product Salt | Solvent | Temperature (°C) | Conversion (%) | Time (hours) |

|---|---|---|---|---|---|

| Bromide | Chloride | Water | 25-40 | 85-95 | 2-4 |

| Bromide | Chloride | Methanol | 20-35 | 80-90 | 3-6 |

| Bromide | Chloride | Ethanol | 30-50 | 75-85 | 4-8 |

| Iodide | Chloride | Aqueous HCl | 15-25 | 90-98 | 1-3 |

Purification Techniques and Yield Optimization Strategies

Purification of 3,8-diamino-5-ethyl-6-phenylphenanthridinium chloride requires sophisticated techniques that address the compound's unique physicochemical properties while maximizing recovery yields [16] [32] [35]. Crystallization and recrystallization represent highly effective methods that often achieve purities exceeding those obtained through column chromatography [16].

Recrystallization procedures rely on the principle that solubility of most solids increases with elevated temperature [32]. The process involves dissolving the impure compound in a solvent where solubility is limited at room temperature but appreciable at higher temperatures [32]. The hot saturated solution undergoes filtration to remove insoluble impurities, followed by controlled cooling to promote crystallization of the pure compound while leaving soluble impurities in solution [32].

Heterocyclic compounds generally crystallize well due to structural rigidity, presence of basic amines convertible to acid salts, carboxylic acid functionality, hydrogen bonding capability, and planarity resulting from aromatic systems [16]. Melting point determination serves as a general guide for crystallization candidates, though this parameter reflects lattice energy of formed crystals rather than ease of crystal formation [16]. Compounds with extensive degrees of freedom present greater challenges for recrystallization purification [16].

High-performance liquid chromatography provides alternative purification approaches for complex heterocyclic systems when classical separation methods prove inadequate [23]. Gel permeation columns demonstrate particular utility for phenanthridinium compounds, allowing sufficient retention times for efficient separation without experiencing column blockage phenomena [23]. Column selection represents a critical stage requiring careful consideration of stationary phase chemistry and mobile phase compatibility [24].

Reaction yield optimization encompasses multiple strategic approaches including optimization of reaction conditions, purification of starting materials, utilization of appropriate catalysts, and optimization of reaction kinetics [26] [28]. Temperature, pressure, reactant concentrations, and reaction time optimization can increase conversion of reactants to desired products while reducing unwanted side product formation [28]. Catalyst selection significantly improves reaction efficiency by accelerating reaction rates and reducing activation energy requirements [26].

Table 5: Purification Method Comparison

| Method | Purity Achieved (%) | Recovery Yield (%) | Cost | Time Required |

|---|---|---|---|---|

| Recrystallization | 95-99 | 70-85 | Low | 4-12 hours |

| Column Chromatography | 90-96 | 80-90 | Moderate | 2-6 hours |

| HPLC Purification | 97-99.5 | 60-75 | High | 1-3 hours |

| Crystallization | 92-97 | 75-88 | Low | 6-24 hours |

Yield optimization strategies require systematic approaches incorporating statistical design of experiments to identify optimal reaction parameters [28] [29]. Full factorial designs enable estimation of main factor effects and interactions, providing accurate statistical models for process optimization [28]. Response surface methodology visualizes effects of individual factors on product yield, facilitating identification of conditions that maximize desired product formation while minimizing impurity generation [29].

Solvent selection critically influences both reaction efficiency and purification outcomes [33] [34]. Green solvents including water, ionic liquids, deep eutectic solvents, glycerol, ethylene glycol, polyethylene glycol demonstrate increasing utility in heterocyclic compound synthesis [33]. Temperature optimization proves particularly important for enhancing efficiency of chemical processes, with controlled heating leading to increased yields, reduced byproducts, and enhanced safety [34].

Table 6: Yield Optimization Factors

| Factor | Impact Level | Optimal Range | Control Method |

|---|---|---|---|

| Temperature | High | 80-120°C | Thermostat control |

| Reaction Time | Moderate | 2-6 hours | Automated monitoring |

| Catalyst Loading | High | 5-15 mol% | Precise weighing |

| Solvent Purity | Moderate | >99% | Distillation/drying |

| pH Control | Variable | 6-8 | Buffer systems |